1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one
Description
1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone derivative characterized by a central propan-2-one backbone substituted with a chlorine atom and a 3-amino-5-chlorophenyl group. Its structure enables diverse reactivity, such as participation in nucleophilic substitutions, condensations, and cyclization reactions, making it valuable for constructing heterocyclic frameworks .
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(3-amino-5-chlorophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(11)6-2-7(10)4-8(12)3-6/h2-4,9H,12H2,1H3 |
InChI Key |
UGEZRGDFZIUOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-chlorobenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by cyclization and chlorination steps to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and improve yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), primary or secondary amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and chloro substituents on the phenyl ring allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs differing in substituents on the aromatic ring or the ketone moiety. Key differences in physicochemical properties, reactivity, and biological activity are highlighted.
Table 1: Comparative Analysis of 1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one and Analogous Compounds
Key Observations:
Substituent Effects on Reactivity: The trifluoromethoxy group in the analog C₁₀H₉ClF₃NO₂ enhances electron-withdrawing effects, increasing resistance to hydrolysis compared to the parent compound . The bis(trifluoromethylthio) substituent in C₁₁H₇ClF₆OS₂ introduces steric hindrance, reducing nucleophilic attack at the carbonyl carbon .
Biological Activity: The parent compound and its benzooxazole-hydrazone derivative (C₁₀H₇ClN₂O₂) exhibit antitumor activity, likely due to interactions with DNA or enzyme targets like CDK9 .
Synthetic Utility: The parent compound is synthesized via Friedel-Crafts acylation or hydrazone formation, while analogs like C₁₀H₉ClF₃NO₂ require specialized fluorination steps .
Antitumor Activity
- Mechanism: The benzooxazole-hydrazone derivative of this compound demonstrated cytotoxicity against cancer cell lines via DNA intercalation and inhibition of topoisomerase II. Docking studies confirmed strong binding to DNA minor grooves .
- Structure-Activity Relationship (SAR) : Substitution at the 5-position of the phenyl ring (e.g., Cl, CF₃O) correlates with enhanced potency, while bulkier groups (e.g., trifluoromethylthio) reduce solubility and bioavailability .
Agrochemical Potential
- Derivatives with trifluoromethoxy or trifluoromethylthio groups exhibit herbicidal activity against broadleaf weeds, likely due to inhibition of acetolactate synthase (ALS) .
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